REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.ClC(OCC)=O.[N-:26]=[N+:27]=[N-:28].[Na+]>CC(C)=O.O>[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([N:26]=[N+:27]=[N-:28])=[O:9])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
7.45 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.76 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stirred
|
Type
|
CUSTOM
|
Details
|
reaction mixture at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The white precipitate was collected
|
Type
|
WASH
|
Details
|
washed repeatedly with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (high vacuum, P2O5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.3 mmol | |
AMOUNT: MASS | 7.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |